molecular formula C26H50O3 B12642913 Octyl (R)-12-hydroxyoleate CAS No. 93980-66-6

Octyl (R)-12-hydroxyoleate

Cat. No.: B12642913
CAS No.: 93980-66-6
M. Wt: 410.7 g/mol
InChI Key: ZMAFZZRHIFKNLZ-JXAWBTAJSA-N
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Description

Octyl (R)-12-hydroxyoleate is a specialized ester derived from oleic acid, featuring a hydroxyl group at the 12th position of the fatty acid chain and an octyl alcohol moiety. It is registered under CAS 68527-05-9 with a regulatory update date of 31 May 2018 .

Properties

CAS No.

93980-66-6

Molecular Formula

C26H50O3

Molecular Weight

410.7 g/mol

IUPAC Name

octyl (Z)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C26H50O3/c1-3-5-7-9-16-20-24-29-26(28)23-19-15-13-11-10-12-14-18-22-25(27)21-17-8-6-4-2/h14,18,25,27H,3-13,15-17,19-24H2,1-2H3/b18-14-

InChI Key

ZMAFZZRHIFKNLZ-JXAWBTAJSA-N

Isomeric SMILES

CCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O

Canonical SMILES

CCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl ®-12-hydroxyoleate typically involves the esterification of oleic acid with octanol. This reaction can be catalyzed by various methods, including chemical catalysts and biocatalysts such as lipases. The reaction conditions often include a solvent-free system to achieve high conversion rates. For instance, using immobilized lipases like Novozym 435 can result in conversions higher than 90% .

Industrial Production Methods

In industrial settings, the production of octyl ®-12-hydroxyoleate can be optimized by adjusting the biocatalyst loading and reaction parameters. The use of non-commercial preparations, such as dry fermented solids, can also be cost-effective despite their lower productivity . The combination of biocatalyst cost, esterification activity, stability, and reusability are crucial factors in industrial production.

Chemical Reactions Analysis

Esterification with Cyclic Anhydrides

Octyl (R)-12-hydroxyoleate reacts with cyclic anhydrides (e.g., maleic or succinic anhydride) to form ester adducts. This reaction is critical for introducing additional carboxylic acid groups, enhancing functionality for applications in polymers or personal care products.

Key Findings:

  • Reaction Conditions :

    • Maleic anhydride: 100°C, 6–8 hours, 98–99% conversion .

    • Succinic anhydride: 120°C, similar duration .

  • Product : Maleated or succinated derivatives with residual carboxylic acid groups.

  • Mechanism : Nucleophilic attack of the hydroxyl group on the anhydride, followed by ring opening (Figure 1) .

AnhydrideTemperature (°C)Time (h)Conversion (%)
Maleic1006–898–99
Succinic1206–8>99

Ethoxylation

The hydroxyl group undergoes ethoxylation with ethylene oxide to improve hydrophilicity. This modification is leveraged in surfactants and emulsifiers.

Key Findings:

  • Conditions : Base-catalyzed reaction at 120–150°C, yielding ethoxylated derivatives .

  • Application : Enhances moisturizing properties in personal care formulations .

Hydrogenation

The unsaturated oleate chain (C18:1) in this compound can be hydrogenated to produce octyl 12-hydroxystearate (C18:0).

Key Findings:

  • Conditions : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) at 50–100°C under H₂ pressure .

  • Impact : Saturates the double bond, increasing oxidative stability and melting point .

Starting MaterialProductIodine Value Reduction
This compoundOctyl 12-hydroxystearate83–88 → 25–75

Enzymatic Hydrolysis

While not explicitly documented for this compound, analogous esters (e.g., halohydrin palmitates) undergo lipase-catalyzed hydrolysis.

Key Insights:

  • Biocatalysts : Candida antarctica lipase (Novozym® 435) in ionic liquids achieves >90% enantioselectivity for (S)-isomers .

  • Conditions : 40°C, 1–3 hours in [BMIM][PF₆] .

EnzymeSolventHydrolysis (%)ee (%)
Novozym® 435[BMIM][PF₆]5198
Rhizopus oryzae[OMIM][BF₄]5747

Scientific Research Applications

Octyl ®-12-hydroxyoleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octyl ®-12-hydroxyoleate involves its interaction with various molecular targets and pathways. For instance, in drug delivery systems, it can enhance the stability and bioavailability of encapsulated drugs by forming stable liposomes. The hydrophobic nature of the compound allows it to interact with lipid bilayers, modifying their fluidity and compactness .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Profiles

Compound Molecular Formula Molar Mass (g/mol) Solubility Physical State Key Features
This compound Not provided Not provided Not provided Not provided Hydroxyl group at C12; CAS 68527-05-9
Octyl acetate C₁₀H₂₀O₂ 172.26 Organic solvents (e.g., ethanol) Liquid Widely used in fragrances and lab processes
Octyl oleate C₂₆H₅₀O₂ 394.68 Ethanol, ether, dichloromethane Oil (yellow) Ester of oleic acid and octanol; greasy aroma
Octyl butyrate C₁₂H₂₄O₂ 200.32 Likely organic solvents Liquid Higher yield in ZaeF essential oils
n-Octanol C₈H₁₈O 130.23 Partial water solubility Liquid Dominant in ZaeM essential oils
β-Caryophyllene C₁₅H₂₄ 204.36 Lipophilic Liquid Highest concentration in ZaeKh oils

Functional and Research Findings

(i) Octyl Acetate

  • Applications : Primarily used in manufacturing, laboratory settings, and flavor/fragrance industries due to its volatility and solubility in organic solvents .
  • Distinctive Feature : Lacks hydroxyl or unsaturated groups, reducing polarity compared to this compound.

(ii) Octyl Oleate

  • Applications : Functions as an emollient in cosmetics and lubricants owing to its oily texture and solubility in organic solvents .
  • Distinctive Feature : Shares the octyl-oleate backbone with this compound but lacks the hydroxyl group, impacting hydrogen-bonding capacity.

(iii) Octyl Butyrate and n-Octanol

  • Role in Essential Oils: Studies on Zingiber species (ZaeM, ZaeF, ZaeKh) reveal that environmental factors influence the yield of these compounds. For example: ZaeM: Rich in n-octanol and octyl acetate. ZaeF: High octyl butyrate content. ZaeKh: Dominated by β-caryophyllene .
  • Functional Contrast: n-Octanol’s shorter chain and alcohol group make it more hydrophilic than this compound.

(iv) β-Caryophyllene

  • Role : A sesquiterpene with anti-inflammatory properties, structurally unrelated to esters but often co-occurring in essential oils .

Biological Activity

Octyl (R)-12-hydroxyoleate, a derivative of 12-hydroxyoleic acid, is a compound of increasing interest due to its diverse biological activities. This fatty acid ester is recognized for its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries. Understanding its biological activity is crucial for harnessing its full potential.

  • Molecular Formula : C26H52O3
  • Molecular Weight : 412.7 g/mol
  • CAS Number : 74819-90-2

Antimicrobial Properties

This compound exhibits notable antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

Pathogen MIC (mg/mL)
Staphylococcus aureus0.15
Escherichia coli0.20
Candida albicans0.25

These findings suggest that this compound could be utilized as a natural preservative in food and cosmetic formulations.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound. Specifically, it has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is attributed to its hydroxyl groups, which donate electrons to stabilize free radicals.

Case Study 1: Cosmetic Applications

A study conducted on the use of this compound in cosmetic formulations revealed its ability to enhance skin hydration and barrier function. When incorporated into creams, it improved moisture retention significantly compared to control formulations without this compound.

Case Study 2: Food Preservation

In food science research, this compound was tested as a natural preservative in meat products. Results showed a significant reduction in microbial load and an extension of shelf life when used at concentrations of 0.5% to 1%.

The mechanisms through which this compound exerts its biological effects include:

  • Disruption of microbial cell membranes leading to cell lysis.
  • Modulation of inflammatory pathways by inhibiting the NF-kB signaling pathway.
  • Scavenging of reactive oxygen species (ROS) through direct interaction with free radicals.

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